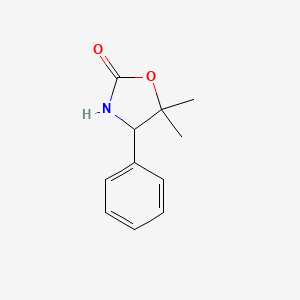
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a versatile organic compound with the molecular formula C11H13NO2. It is a chiral auxiliary used in asymmetric synthesis, particularly in diastereoselective Michael additions . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired oxazolidinone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core oxazolidinone structure .
Aplicaciones Científicas De Investigación
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets include various electrophiles and nucleophiles, and the pathways involve stereoselective reactions that enhance the yield and purity of the final products .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Known for its use as an anticonvulsant and in the synthesis of other oxazolidinones.
4-Phenyl-2-oxazolidinone: Another chiral auxiliary used in asymmetric synthesis.
Uniqueness
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands out due to its stability, ease of synthesis, and effectiveness in a wide range of reactions. Its ability to form stable diastereomeric intermediates makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Propiedades
Número CAS |
33664-93-6 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) |
Clave InChI |
HSQRCAULDOQKPF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


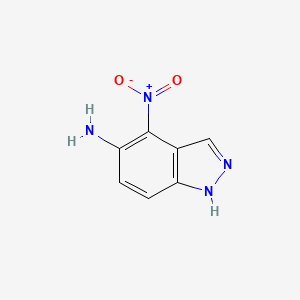
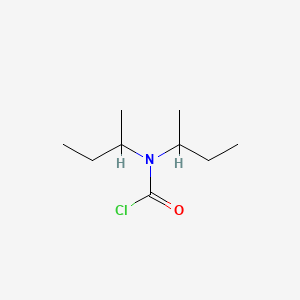
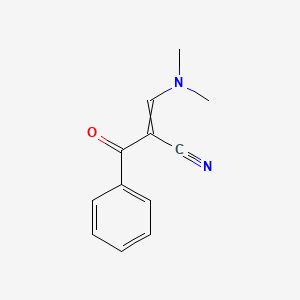
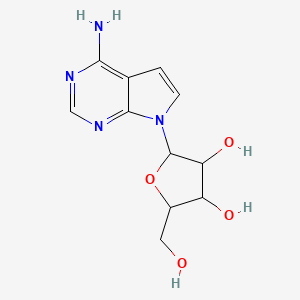
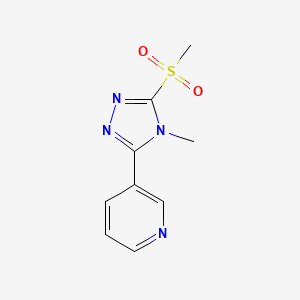
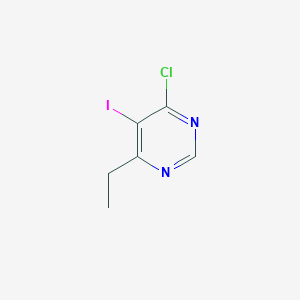
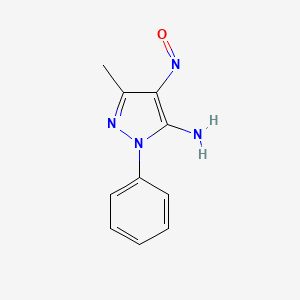
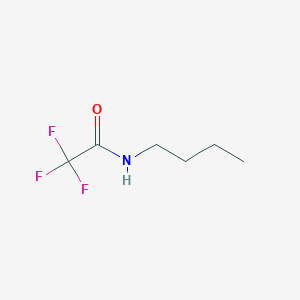
![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)
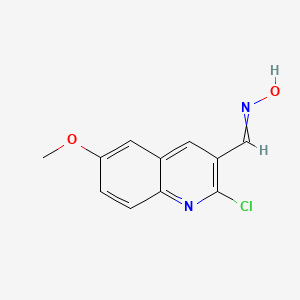
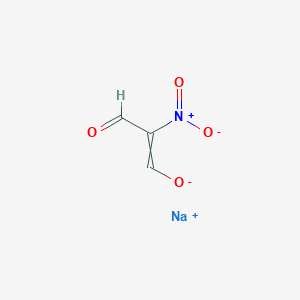
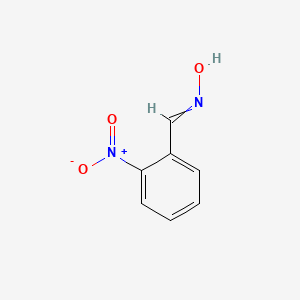
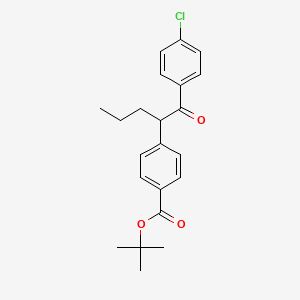
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
